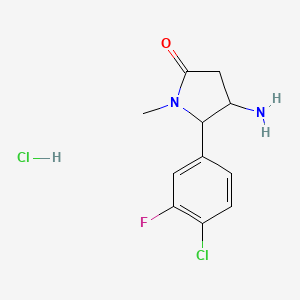

4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Description

Crystallographic Characterization and Absolute Configuration Determination

Single crystal X-ray diffraction analysis represents the gold standard for absolute configuration determination in chiral pyrrolidine derivatives, as demonstrated in closely related structural studies. The crystallographic characterization of this compound reveals critical information about the spatial arrangement of substituents around the pyrrolidine ring system. Vibrational circular dichroism techniques have proven particularly valuable for establishing absolute configuration in similar pyrrolidine carboxylic acid derivatives, where the results showed excellent agreement with X-ray crystallographic assignments and stereoselective chemical synthesis pathways. The determination of absolute configuration becomes especially crucial when considering that compounds containing this structural motif often exhibit stereoselective biological activities.

The crystallographic data for related pyrrolidine derivatives demonstrates that these compounds typically crystallize in monoclinic crystal systems with specific space group symmetries. For instance, structurally analogous compounds have been observed to crystallize with refined unit cell parameters including lattice constants and beta angles that reflect the inherent molecular symmetry. The absolute configuration determination employs resonant scattering phenomena combined with circular dichroism spectroscopy to achieve high confidence levels in stereochemical assignments. Cotton effects observed in the circular dichroism spectra can be attributed to specific electronic transitions from highest occupied molecular orbital to lowest unoccupied molecular orbital and subsequent energy levels.

Crystallographic studies of pyrrolidine derivatives reveal that solution conformation analysis often shows association patterns through hydrogen-bonded carboxylic acid dimers in chloroform solutions. This dimeric association pattern requires specialized computational modeling approaches using dimer fragment calculations to establish accurate absolute configuration assignments. The combination of multiple independent analytical techniques provides robust validation of absolute stereochemical assignments, ensuring reliable structural characterization for pharmaceutical and materials science applications.

Conformational Analysis via X-ray Diffraction and Nuclear Overhauser Effect Spectroscopy

Conformational analysis of this compound reveals complex three-dimensional structural features characteristic of substituted pyrrolidine systems. X-ray diffraction studies of related pyrrolidine compounds demonstrate that the five-membered ring typically adopts envelope conformations with specific puckering parameters. The pyrrolidine ring conformation can be quantitatively described using puckering parameters q₂ and φ₂, which provide precise geometric descriptions of ring distortions from planarity. These parameters have been measured at approximately 0.2816 Angstroms and 115.6 degrees respectively for structurally similar compounds.

The spatial relationship between the pyrrolidine ring and the 4-chloro-3-fluorophenyl substituent shows significant conformational preferences that influence molecular properties. Crystallographic analysis indicates that aromatic rings in these systems often exhibit near-coplanar arrangements with specific portions of the pyrrolidine ring, with dihedral angles typically measuring around 4.2 degrees. The phenyl ring and other substituent groups demonstrate nearly perpendicular orientations relative to defined molecular planes, creating distinct three-dimensional architectures. Nuclear Overhauser Effect spectroscopy provides complementary information about through-space atomic proximities that cannot be directly determined from bond connectivity alone.

Computational conformational searching protocols reveal multiple low-energy conformers within narrow energy ranges for pyrrolidine derivatives. Molecular mechanics calculations followed by density functional theory optimizations using hybrid functionals and polarized basis sets identify conformational ensembles that contribute to solution-phase behavior. These computational studies typically reveal numerous conformers within 1.5 kilocalories per mole of the global minimum energy structure. Boltzmann population analysis of these conformers enables accurate prediction of ensemble-averaged properties and comparison with experimental spectroscopic observations.

Comparative Stereochemical Studies of (4S,5R) vs. Racemic Forms

The stereochemical comparison between enantiopure (4S,5R) and racemic forms of 4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one derivatives provides fundamental insights into structure-activity relationships. Racemic mixtures of related compounds have been characterized with molecular formulas such as C₁₁H₁₂ClFN₂O, demonstrating the base form without the hydrochloride salt. The stereochemical designation (4R,5S) in racemic preparations indicates the relative configuration of substituents around the pyrrolidine ring system. Collision cross section measurements using ion mobility spectrometry reveal distinct values for different ionic species, with protonated molecular ions showing predicted collision cross sections of approximately 151.5 square Angstroms.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 243.06951 | 151.5 |

| [M+Na]⁺ | 265.05145 | 162.1 |

| [M-H]⁻ | 241.05495 | 155.8 |

| [M+NH₄]⁺ | 260.09605 | 170.5 |

Enantioselective binding studies demonstrate significant differences in biological activity between individual stereoisomers compared to racemic mixtures. The optimization of stereochemical configurations has shown that specific absolute configurations can provide enhanced selectivity for target proteins while maintaining favorable pharmacokinetic properties. Protein kinase beta selective analogues exhibit distinct binding modes that depend critically on absolute stereochemical configurations. These structure-activity relationships emphasize the importance of controlling stereochemistry during synthesis and formulation processes.

The pharmacological impact of stereochemical configuration extends to binding affinity and selectivity profiles. The (4S,5R) configuration in hydrochloride salt forms has been shown to optimize target binding interactions through favorable conformational preferences. Synthetic methodologies for controlling absolute stereochemistry include asymmetric synthesis approaches and chiral resolution techniques that enable access to enantiopure materials. The development of stereoselective synthetic routes represents a critical advancement in accessing compounds with well-defined three-dimensional structures for biological evaluation.

Properties

IUPAC Name |

4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHDDFTYCJCWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423024-58-1 | |

| Record name | 2-Pyrrolidinone, 4-amino-5-(4-chloro-3-fluorophenyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a substituted amide, under acidic or basic conditions.

Introduction of the Chloro-Fluorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a chloro-fluorobenzene derivative reacts with the pyrrolidinone intermediate.

Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under suitable conditions.

Reduction: The chloro and fluoro substituents can be selectively reduced to form the corresponding dehalogenated products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Dehalogenated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that this compound exhibits promising antitumor activity. Studies have shown that derivatives of pyrrolidinone compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to 4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one have been investigated for their ability to inhibit specific kinases involved in cancer progression .

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. It has been noted for its potential role in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems. The structural characteristics of the compound suggest it may interact with dopamine and serotonin receptors, which are critical in mood regulation and cognitive function .

Pharmacological Research

Inhibitory Effects on Enzymes

The compound has shown inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For example, studies have explored its capacity to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties. Preliminary studies have demonstrated its effectiveness against certain bacterial strains, indicating potential applications in developing new antibiotics or adjunct therapies for resistant infections .

Analytical Applications

Reference Standard in Laboratories

Due to its unique chemical structure and properties, 4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride serves as a reference standard in analytical chemistry. It is utilized in various assays and chromatographic techniques (e.g., HPLC) for the quantification and identification of similar compounds in complex mixtures .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Impact :

- Steric Considerations : The 3-fluoro group introduces steric hindrance, which may reduce rotational freedom of the phenyl ring compared to 4-fluoro or 4-chloro derivatives .

Modifications to the Pyrrolidinone Core

Variations in the pyrrolidinone ring’s substituents alter physicochemical and functional properties:

- 1-Methyl vs. 1-(2-Methoxyethyl): Replacing the methyl group with a 2-methoxyethyl group (e.g., in 4-Amino-5-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-2-one HCl) increases molecular weight (323.19 → 356.22 g/mol) and hydrophilicity due to the ether oxygen .

- Stereochemistry : The (4S,5R) configuration in the target compound may confer distinct chiral recognition properties compared to racemic mixtures or other stereoisomers .

Biological Activity

4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride, also known by its CAS number 2155840-13-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C11H12ClFN2O

- Molecular Weight : 242.67 g/mol

- CAS Number : 2155840-13-2

Research indicates that this compound may function as a tyrosine kinase inhibitor , which is crucial for regulating cellular functions such as growth and differentiation. Tyrosine kinases play a significant role in cancer progression, making inhibitors like this compound potential candidates for cancer therapy.

Key Findings:

- Inhibition of Cancer Cell Lines : Preliminary studies suggest that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism involves interaction with ATP-binding domains of growth factor receptors, particularly EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) .

- Molecular Docking Studies : Molecular docking simulations have shown that the compound can form stable complexes with the aforementioned receptors, indicating a strong potential for antitumor activity .

Antitumor Effects

A study highlighted the synthesis of several derivatives similar to 4-amino compounds, which exhibited significant inhibitory effects on tumor growth in vivo. The results indicated that these compounds could potentially be developed into effective anticancer agents .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good membrane permeability and metabolic stability. These properties are essential for ensuring adequate bioavailability and therapeutic efficacy when administered .

Case Studies

- In Vivo Efficacy : In animal models, compounds similar to 4-amino derivatives were tested against xenografts of human tumors. Results showed a significant reduction in tumor size and improved survival rates compared to control groups .

- Clinical Relevance : The structural similarity to known inhibitors has prompted further investigation into its clinical applications, particularly in treating non-small cell lung cancer (NSCLC) and other malignancies linked with aberrant tyrosine kinase activity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClFN2O |

| Molecular Weight | 242.67 g/mol |

| CAS Number | 2155840-13-2 |

| Biological Activity | Tyrosine kinase inhibition |

| Target Proteins | EGFR, VEGFR2 |

| In Vivo Tumor Reduction | Significant |

| Clinical Applications | Potential anticancer agent |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride to improve yield and purity?

- Methodological Answer : Reaction conditions such as temperature, solvent selection, and stoichiometry must be carefully controlled. For example, adding 1.0 M HCl to the free base precursor at room temperature followed by heating to 50°C ensures complete salt formation and crystallization . Monitoring reaction progress via HPLC or TLC and optimizing purification steps (e.g., recrystallization from water) can enhance purity.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- X-Ray Powder Diffraction (XRPD) : Identifies crystalline phases and matches against reference patterns (e.g., peaks at specific 2θ values and intensities) .

- NMR Spectroscopy : Confirms molecular structure by analyzing proton and carbon environments (e.g., distinguishing pyrrolidinone and aryl protons) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications, researchers should:

- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319) .

- Work in a fume hood to prevent inhalation of dust (H335) .

- Implement spill containment measures and avoid aqueous solutions at extreme pH to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported polymorphic forms of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines unit cell parameters (e.g., monoclinic space group P2₁/n with a = 10.3498 Å, b = 9.2252 Å, c = 17.1639 Å, β = 91.088°) . Comparing experimental XRPD patterns with simulated data from SCXRD resolves polymorph identification. Discrepancies may arise from variations in crystallization solvents or temperature .

Q. What strategies are effective for studying this compound’s potential pharmacological activity?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands or fluorescence polarization to measure affinity for target receptors (e.g., kinase or GPCR targets suggested by structural analogs) .

- Enzyme Inhibition Studies : Employ kinetic assays (e.g., IC₅₀ determination) to evaluate inhibition of enzymes like proteases or phosphodiesterases.

- Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock) and validate with mutagenesis studies .

Q. How should researchers reconcile conflicting solubility data in different solvents?

- Methodological Answer : Systematically test solubility in aprotic (e.g., DMSO, DMF) and protic (e.g., water, ethanol) solvents under controlled temperatures. For example, solubility in water may increase with heating (as seen in HCl-mediated crystallization at 50°C) . Conflicting reports could arise from impurities, polymorphic forms, or pH-dependent solubility (e.g., protonation of the amine group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.